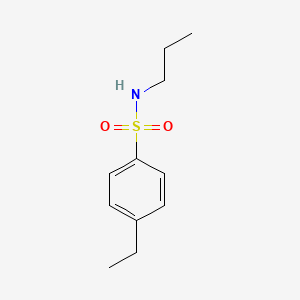![molecular formula C9H17NO B13627970 1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
1-Oxaspiro[4.5]decan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique structure that includes an oxygen atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decan-8-amine can be synthesized through a convenient method involving commercially available reagents. One such method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to yield the desired spirocyclic compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like this compound typically involves scalable reactions that can be optimized for large-scale production. The use of continuous flow processes and biocatalytic methods can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various substituted spirocyclic amines and oxides, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
1-Oxaspiro[4.5]decan-8-amine has several scientific research applications:
Medicinal Chemistry: The compound serves as a core structure for designing biologically active molecules.
Organic Synthesis: The unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biocatalysis: The compound can be synthesized using biocatalytic methods, making it an important substrate in green chemistry.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied for their activity as mu-opioid receptor agonists. These derivatives selectively activate G protein and β-arrestin signaling pathways, leading to analgesic effects with reduced adverse effects . The spirocyclic structure plays a crucial role in the compound’s binding affinity and selectivity towards these receptors.
Comparison with Similar Compounds
8-Oxaspiro[4.5]decan-1-amine: Another spirocyclic compound with a similar structure but different functional groups.
8-Oxa-2-azaspiro[4.5]decane: A related compound with an additional nitrogen atom in the spiro ring system.
Uniqueness: 1-Oxaspiro[45]decan-8-amine is unique due to its specific amine functional group and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C9H17NO/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8H,1-7,10H2 |
InChI Key |
SYNAWIBYSNHDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)N)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


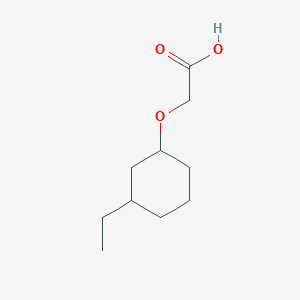
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
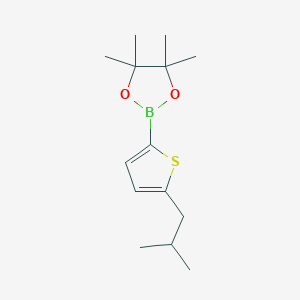
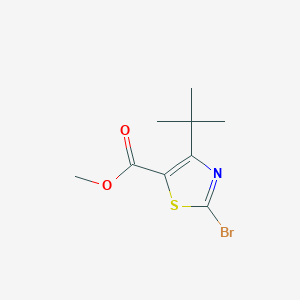
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)

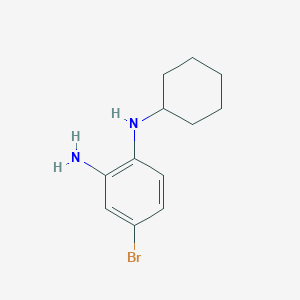
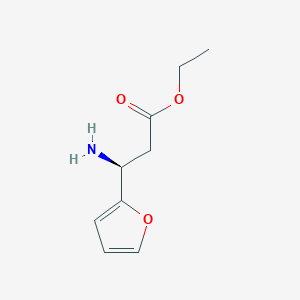
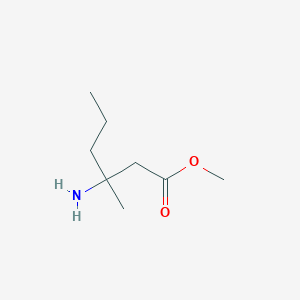
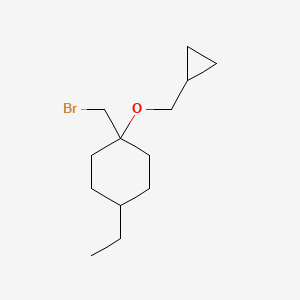
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)
